molecular formula C10H10N2O B8738899 5-Benzyloxazol-2-amine CAS No. 33124-08-2

5-Benzyloxazol-2-amine

Cat. No. B8738899
Key on ui cas rn: 33124-08-2
M. Wt: 174.20 g/mol
InChI Key: CLOHIGYLDYVGPR-UHFFFAOYSA-N
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Patent
US08541453B2

Procedure details

5-Benzyl-oxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1OC(N)=NC=1)C1C=CC=CC=1.Br[CH:15]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17].NC(N)=O>C(O)C>[C:19]1([CH2:18][CH2:15][CH:16]=[O:17])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CN=C(O1)N
Name
Quantity
14.2 g
Type
reactant
Smiles
BrC(C=O)CC1=CC=CC=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane (250 mL)
WASH
Type
WASH
Details
washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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